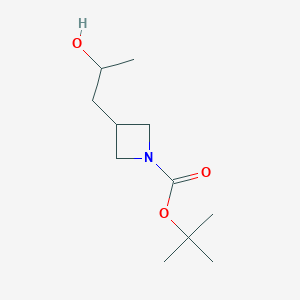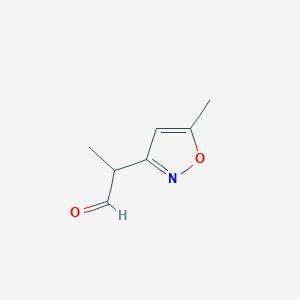
2-(5-Methyl-1,2-oxazol-3-yl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methyl-1,2-oxazol-3-yl)propanal is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by a methyl group attached to the oxazole ring and a propanal group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,2-oxazol-3-yl)propanal typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the cyclization and condensation reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methyl-1,2-oxazol-3-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl group on the oxazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents such as halogens, acids, and bases can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(5-Methyl-1,2-oxazol-3-yl)propanoic acid.
Reduction: 2-(5-Methyl-1,2-oxazol-3-yl)propanol.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(5-Methyl-1,2-oxazol-3-yl)propanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-(5-Methyl-1,2-oxazol-3-yl)propanal involves its interaction with specific molecular targets in biological systems. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, influencing various biochemical pathways. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Methyl-1,2-oxazol-3-yl)propanoic acid
- 2-(5-Methyl-1,2-oxazol-3-yl)propanol
- 2-(5-Methyl-1,2-oxazol-3-yl)propanoic acid methyl ester
Uniqueness
2-(5-Methyl-1,2-oxazol-3-yl)propanal is unique due to its specific structural features, including the presence of both an aldehyde group and a methyl-substituted oxazole ring. This combination of functional groups allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways compared to its analogs .
Propiedades
Fórmula molecular |
C7H9NO2 |
|---|---|
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
2-(5-methyl-1,2-oxazol-3-yl)propanal |
InChI |
InChI=1S/C7H9NO2/c1-5(4-9)7-3-6(2)10-8-7/h3-5H,1-2H3 |
Clave InChI |
MYVHGXPRVTVIMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)C(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


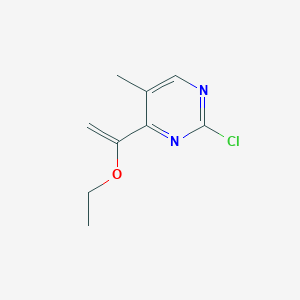
![7-Tert-butyl1-methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1,7-dicarboxylate](/img/structure/B15314746.png)
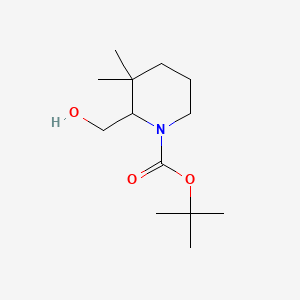


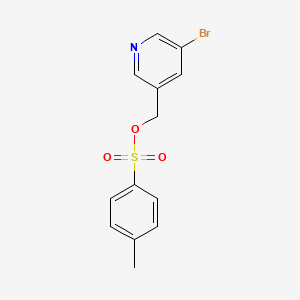
![tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate](/img/structure/B15314788.png)
![3-(4-Methylphenyl)-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B15314793.png)
![4-[(Dimethylamino)methyl]-2-methoxyphenylfluoranesulfonate](/img/structure/B15314799.png)


![2-[(2-Chlorophenyl)methyl]prop-2-enoic acid](/img/structure/B15314828.png)
